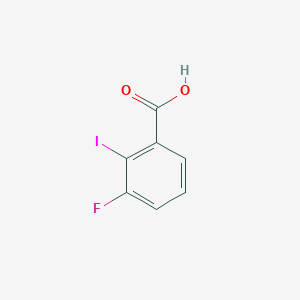

3-Fluoro-2-iodobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPLPVNWMLRKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624715 | |

| Record name | 3-Fluoro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387-48-4 | |

| Record name | 3-Fluoro-2-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-iodobenzoic Acid (CAS Number: 387-48-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-iodobenzoic acid, with the CAS number 387-48-4, is a halogenated aromatic carboxylic acid. Its unique substitution pattern, featuring a fluorine and an iodine atom ortho and meta to the carboxylic acid group respectively, makes it a valuable and versatile building block in modern organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a fluorine atom, and an iodine atom—offers multiple reaction sites for derivatization. This allows for the strategic construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and key applications of this compound, with a focus on its utility in cross-coupling reactions relevant to drug discovery and materials science.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 387-48-4 |

| Molecular Formula | C₇H₄FIO₂ |

| Molecular Weight | 266.01 g/mol [2] |

| Physical Form | Solid[1] |

| Melting Point | 155-159 °C |

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques. The expected spectral data are tabulated below.

| Spectroscopy | Expected Data |

| ¹H NMR | Aromatic protons would appear in the range of 7.0-8.0 ppm. The carboxylic acid proton would be a broad singlet at a higher chemical shift (>10 ppm). |

| ¹³C NMR | Aromatic carbons would resonate between 110-140 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant. The carboxyl carbon would appear downfield (>165 ppm). |

| ¹⁹F NMR | A singlet is expected in the typical range for an aryl fluoride. |

| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and C-F and C-I stretching vibrations. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 266. |

Synthesis

A common and effective method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 2-amino-3-fluorobenzoic acid (3-fluoroanthranilic acid). The synthesis proceeds via two main steps: diazotization of the amino group followed by iodination.

Experimental Protocol: Synthesis from 2-Amino-3-fluorobenzoic Acid

Step 1: Diazotization of 2-Amino-3-fluorobenzoic Acid

-

In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 2-amino-3-fluorobenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite (a slight excess, ~1.1 equivalents) in water dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate beaker, dissolve potassium iodide (a slight excess, ~1.2 equivalents) in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.

-

The crude this compound will precipitate out of the solution.

Work-up and Purification

-

Collect the crude product by vacuum filtration and wash it with cold water to remove inorganic salts.

-

To remove any unreacted starting material and byproducts, the crude solid can be dissolved in a suitable basic solution (e.g., aqueous sodium bicarbonate) and then re-precipitated by the addition of acid (e.g., hydrochloric acid).

-

The solid is then collected by filtration, washed with water, and dried under vacuum.

-

Further purification can be achieved by recrystallization.

Purification

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For benzoic acid derivatives, a mixture of ethanol and water or acetic acid and water is often effective.

Experimental Protocol: Recrystallization

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent (e.g., ethanol-water mixture) to dissolve the solid completely. Gentle heating on a hot plate may be required.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the clear solution to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.

-

To maximize the yield, the flask can be placed in an ice bath to induce further crystallization.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-2-iodobenzoic acid, a key building block in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating available data and outlining detailed experimental protocols for its characterization.

Core Physicochemical Properties

This compound, with the CAS number 387-48-4, possesses a unique substitution pattern on the benzoic acid core that influences its chemical behavior and potential applications. The presence of a fluorine atom at the 3-position and an iodine atom at the 2-position, ortho to the carboxylic acid group, significantly impacts its acidity, lipophilicity, and reactivity.

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are definitive, some of the other parameters are based on predictions due to a lack of publicly available, experimentally determined data.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₄FIO₂ | - |

| Molecular Weight | 266.01 g/mol | - |

| Melting Point | 152-153 °C | Predicted[1] |

| Boiling Point | 314.0 ± 27.0 °C | Predicted[1] |

| pKa | 2.52 ± 0.10 | Predicted[1] |

| Water Solubility | Data not available | - |

| LogP (Octanol-Water Partition Coefficient) | Data not available | - |

Experimental Protocols

To facilitate the experimental determination of the key physicochemical properties of this compound, the following detailed protocols are provided. These are based on established methodologies and OECD guidelines.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Principle: The temperature at which a crystalline solid transitions to a liquid state is its melting point. Pure compounds typically exhibit a sharp melting range (0.5-1.0 °C).

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (around 140 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).

-

The melting range is reported as T1-T2.

-

-

Purity Assessment: A broad melting range may indicate the presence of impurities.

pKa Determination (Acid Dissociation Constant)

The pKa value is a measure of the acidity of a compound.

Principle: This protocol is based on the OECD Guideline 112 for the determination of dissociation constants in water, using a titration method. The pKa is the pH at which the ionized and unionized forms of the acid are present in equal concentrations.

Apparatus:

-

pH meter with a suitable electrode, calibrated with standard buffer solutions (pH 4, 7, and 10)

-

Temperature-controlled titration vessel

-

Magnetic stirrer and stir bar

-

Calibrated burette

-

Analytical balance

Reagents:

-

This compound

-

Deionized water (carbon dioxide-free)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. Gentle heating or the use of a co-solvent (if necessary and its effect on pKa is accounted for) may be employed.

-

Titration:

-

Place the solution in the temperature-controlled vessel and maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin stirring to ensure homogeneity.

-

Add small, precise increments of the standardized NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point (the point of steepest inflection).

-

The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the compound.

-

Alternatively, the pKa can be calculated from the pH at various points along the titration curve using the Henderson-Hasselbalch equation.

-

Water Solubility Determination

Principle: This protocol follows the principles of the OECD Guideline 105 (Water Solubility), specifically the flask method, which is suitable for substances with solubilities above 10⁻² g/L.

Apparatus:

-

Erlenmeyer flasks with stoppers

-

Constant temperature shaker bath or magnetic stirrer in a temperature-controlled environment

-

Analytical balance

-

Centrifuge and/or filtration apparatus (e.g., syringe filters with a suitable membrane that does not adsorb the analyte)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration:

-

Add an excess amount of this compound to a known volume of deionized water in a flask. The excess solid should be clearly visible.

-

Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours, as determined by the preliminary test).

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand at the same constant temperature to let the undissolved solid settle.

-

Carefully separate the aqueous phase from the solid. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration. Ensure that no solid particles are carried over.

-

-

Quantification:

-

Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations.

-

The determined concentration represents the water solubility of the compound at the specified temperature.

-

LogP Determination (Octanol-Water Partition Coefficient)

Principle: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP). It involves measuring the equilibrium concentration of the solute in both n-octanol and water.

Apparatus:

-

Separatory funnels or centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

pH meter

Reagents:

-

This compound

-

n-Octanol (reagent grade, saturated with water)

-

Water (reagent grade, saturated with n-octanol)

-

Buffer solution (if pH control is desired)

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.

-

Partitioning:

-

Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

In a separatory funnel or centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio can be adjusted depending on the expected LogP.

-

Seal the container and shake it vigorously for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).

-

-

Phase Separation:

-

After shaking, centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw aliquots from both the n-octanol and the aqueous phases for analysis.

-

-

Quantification:

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P)

-

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the octanol-water partition coefficient (LogP) using the shake-flask method.

Caption: Workflow for LogP determination via the shake-flask method.

References

Spectroscopic Analysis of 3-Fluoro-2-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the chemical structure and purity of 3-Fluoro-2-iodobenzoic acid. While direct access to the spectral data for this specific compound is primarily available through commercial suppliers, this document outlines the standard experimental protocols and presents illustrative data from closely related analogs to provide a robust framework for its analysis.

Introduction

This compound is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Accurate and thorough characterization of its molecular structure is paramount for its application in research and development. The primary analytical methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide details the principles and expected outcomes of these analyses for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. For this compound, three distinct signals are expected in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are anticipated: six for the benzene ring carbons and one for the carboxylic acid carbon. The carbon atoms directly bonded to fluorine and iodine will exhibit characteristic chemical shifts and may show coupling with the fluorine atom.

Illustrative NMR Data

While specific data for this compound is proprietary, the following table presents typical ¹H and ¹³C NMR data for related benzoic acid derivatives to illustrate the expected chemical shift ranges.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-Fluorobenzoic Acid | Aromatic Protons: 7.2-8.0, Carboxylic Acid Proton: ~11-13 | Aromatic Carbons: 115-165, Carboxylic Carbon: ~167 |

| 2-Iodobenzoic Acid | Aromatic Protons: 7.1-8.0, Carboxylic Acid Proton: ~11-13 | Aromatic Carbons: 94-141, Carboxylic Carbon: ~170 |

Note: The actual chemical shifts for this compound will be influenced by the combined electronic effects of the fluorine and iodine substituents.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the solid this compound sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, standard acquisition parameters are used.

-

For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1680-1710 |

| C-O stretch (Carboxylic Acid) | 1210-1320 |

| C=C stretch (Aromatic) | 1450-1600 |

| C-H stretch (Aromatic) | 3000-3100 |

| C-F stretch | 1000-1400 |

| C-I stretch | 500-600 |

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum Data

In an electron ionization (EI) mass spectrum of this compound (C₇H₄FIO₂), the following key ions are expected:

| m/z | Identity |

| 266 | Molecular Ion [M]⁺ |

| 249 | [M - OH]⁺ |

| 221 | [M - COOH]⁺ |

| 139 | [M - I]⁺ |

| 94 | [C₆H₃F]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized by heating in a high vacuum.

Ionization and Analysis:

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Analysis of Molecular and Crystal Structure: A Technical Guide for 3-Fluoro-2-iodobenzoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines the comprehensive analytical workflow for the determination and analysis of the crystal structure of 3-fluoro-2-iodobenzoic acid. Due to the current unavailability of its specific crystallographic data in public repositories, this guide serves as a detailed framework of the experimental and computational methodologies that would be employed in such an investigation. It provides standardized templates for data presentation and visual workflows to guide future research and ensure data consistency.

Introduction

The three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), the crystal structure can significantly influence formulation, efficacy, and intellectual property. This compound, a halogenated benzoic acid derivative, presents a subject of interest for structural analysis due to the interplay of hydrogen bonding from the carboxylic acid group and halogen bonding from the iodine and fluorine substituents. This guide details the necessary steps to elucidate its crystal structure.

Experimental and Computational Workflow

The determination of a small molecule's crystal structure is a systematic process that integrates experimental techniques with computational refinement. The typical workflow is outlined below.

Detailed Experimental Protocols

The following sections describe the standard procedures for the key stages of crystal structure determination.

Synthesis and Crystallization

High-purity this compound is required for the growth of diffraction-quality single crystals. The synthesis would typically involve the diazotization of 2-amino-3-fluorobenzoic acid followed by a Sandmeyer-type iodination reaction. Purification would be achieved by recrystallization or sublimation.

Crystallization Protocol: Single crystals would be grown using techniques such as slow evaporation, vapor diffusion, or cooling crystallization. A variety of solvents and solvent mixtures would be screened to find conditions that yield well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal would be mounted on a goniometer head. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector). Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data would be processed to yield a set of structure factors. The initial crystal structure would be solved using direct methods or Patterson methods. The resulting structural model would then be refined by full-matrix least-squares on F² to optimize the atomic coordinates, and thermal parameters. Hydrogen atoms would be located from the difference Fourier map and refined isotropically.

Data Presentation

The crystallographic data and refinement details would be summarized in standardized tables for clarity and comparison.

Table 1: Crystal Data and Structure Refinement Details (Template)

| Parameter | Value |

| Empirical formula | C₇H₄FIO₂ |

| Formula weight | 266.01 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | |

| a | To be determined Å |

| b | To be determined Å |

| c | To be determined Å |

| α | To be determined ° |

| β | To be determined ° |

| γ | To be determined ° |

| Volume | To be determined ų |

| Z | To be determined |

| Density (calculated) | To be determined Mg/m³ |

| Absorption coefficient | To be determined mm⁻¹ |

| F(000) | To be determined |

| Crystal size | To be determined mm³ |

| Theta range for data collection | To be determined ° |

| Index ranges | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined [R(int) = value] |

| Completeness to theta = 25.242° | To be determined % |

| Absorption correction | Method |

| Max. and min. transmission | To be determined |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | values |

| Goodness-of-fit on F² | value |

| Final R indices [I>2sigma(I)] | R1 = value, wR2 = value |

| R indices (all data) | R1 = value, wR2 = value |

| Extinction coefficient | value |

| Largest diff. peak and hole | values e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles (Template)

| Bond | Length (Å) | Angle | Angle (°) |

| I(1)-C(2) | value | F(1)-C(3)-C(2) | value |

| F(1)-C(3) | value | C(3)-C(2)-C(1) | value |

| C(1)-C(2) | value | C(2)-C(1)-C(6) | value |

| C(1)-C(7) | value | C(1)-C(7)-O(1) | value |

| C(7)-O(1) | value | C(1)-C(7)-O(2) | value |

| C(7)-O(2) | value | O(1)-C(7)-O(2) | value |

| O(2)-H(2A) | value |

Intermolecular Interactions and Crystal Packing

A key aspect of the analysis would be the investigation of intermolecular interactions, which dictate the crystal packing. For this compound, one would anticipate the formation of centrosymmetric hydrogen-bonded dimers via the carboxylic acid groups, a common motif in benzoic acids. Furthermore, the presence of iodine and fluorine atoms could lead to halogen bonding (C-I···O or C-F···H) and other weak interactions that would be systematically analyzed.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its analysis. The successful elucidation of its structure would provide valuable insights into the interplay of non-covalent interactions in halogenated aromatic systems, which is of significant interest to the fields of crystal engineering, materials science, and drug design. It is recommended that future work focus on the synthesis of high-quality single crystals and the application of the analytical workflow detailed herein. The resulting data should be deposited in the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.

An In-depth Technical Guide to 3-Fluoro-2-iodobenzoic Acid for Researchers and Drug Development Professionals

Introduction

3-Fluoro-2-iodobenzoic acid, with the CAS number 387-48-4, is a valuable halogenated aromatic carboxylic acid that serves as a key building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a fluorine and an iodine atom ortho to a carboxylic acid group, provides multiple reactive sites for molecular elaboration. This guide offers a comprehensive overview of its commercial availability, key suppliers, and practical guidance on its application in common synthetic transformations.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. The purity of the commercially available compound is typically high, often exceeding 98%. Pricing can vary based on the supplier and the quantity ordered. Below is a summary of prominent suppliers and their offerings.

| Supplier | CAS Number | Typical Purity | Available Quantities |

| ChemUniverse | 387-48-4 | ≥98% | 250 mg, 1 g, 5 g, Bulk |

| HDH Pharma Inc. | 387-48-4 | ≥98% | 1 g |

| Achmem | 387-48-4 | 95% | 10 g, 25 g, 50 g, 100 g |

| Parchem | 387-48-4 | Not specified | Inquire for details |

| BLD Pharm | 387-48-4 | Not specified | Inquire for details |

| Sigma-Aldrich | 387-48-4 | 98% | Inquire for details |

Experimental Protocols

Generalized Synthesis of this compound

A potential synthetic route to this compound could start from 3-fluoroanthranilic acid. The following diagram illustrates a conceptual synthetic pathway.

A plausible synthetic route to this compound.

Methodology:

-

Diazotization: 3-Fluoroanthranilic acid is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Iodination: The freshly prepared diazonium salt solution is then added to a solution of potassium iodide. The diazonium group is replaced by iodine, leading to the formation of this compound.

-

Workup and Purification: The crude product is typically isolated by filtration or extraction. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product of high purity.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. The iodine atom serves as a reactive handle for the introduction of various aryl or heteroaryl groups.

The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura coupling reaction using this compound.

Experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) in a suitable solvent (e.g., a mixture of dioxane and water or DMF).

-

Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Logical Workflow for Procurement and Utilization

For researchers and drug development professionals, a systematic approach to sourcing and utilizing this compound is crucial for project success. The following diagram illustrates a logical workflow from initial project planning to the synthesis of the target molecule.

Procurement and utilization workflow for this compound.

This guide provides a foundational understanding of the commercial landscape and synthetic utility of this compound. Researchers are encouraged to consult specific supplier documentation for the most up-to-date information on product specifications and to adapt the generalized experimental protocols to their specific needs through careful optimization.

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Fluoro-2-iodobenzoic acid (CAS No. 387-48-4), a key building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the compound.

Compound Identification and Properties

This compound is a halogenated aromatic carboxylic acid. Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 387-48-4 | [1][2] |

| Molecular Formula | C₇H₄FIO₂ | [2][3] |

| Molecular Weight | 266.01 g/mol | [2][4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [3][4] |

| Storage Temperature | 2-8°C, in a dark, dry place | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source:[4]

GHS Pictograms:

Signal Word: Warning [4]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and prevent accidents.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Ensure that safety showers and emergency eyewash stations are readily accessible.[5]

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield.[5]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator is recommended.[6]

The following diagram illustrates the workflow for safely handling the compound in a laboratory setting.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] |

Storage and Disposal

Proper storage and disposal are crucial for safety and environmental protection.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

-

Protect from light.

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl halides like this compound. Note: This is a representative procedure and may require optimization for specific substrates.

Objective: To couple this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

-

Add the palladium catalyst (0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove the catalyst and inorganic salts.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The following diagram illustrates the key steps in this experimental workflow.

This technical guide is intended to provide comprehensive safety and handling information. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional and regulatory safety guidelines.

References

- 1. This compound | 387-48-4 [chemicalbook.com]

- 2. 387-48-4 | this compound - Capot Chemical [capotchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 387-48-4 [sigmaaldrich.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Fluoro-2-iodobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-2-iodobenzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, synthetic methodologies, and its role as a versatile building block in the development of novel therapeutic agents.

Chemical Identity and Synonyms

This compound is a disubstituted benzoic acid derivative. For clarity and comprehensive database searching, a list of its synonyms and alternative names is provided below.

| Name Type | Name |

| Systematic Name | This compound |

| Alternative Name | 2-Iodo-3-fluorobenzoic acid |

| CAS Number | 387-48-4[1][2][3] |

| Molecular Formula | C₇H₄FIO₂[1][2][3] |

| Molecular Weight | 266.01 g/mol [1][2][3] |

| InChI Key | FVLHWICBHZCKED-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)I)F)C(=O)O |

| Other Names | Benzoic acid, 3-fluoro-2-iodo- |

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the following tables. This data is crucial for its identification, purification, and use in chemical reactions.

Physicochemical Properties

| Property | Value | Notes |

| Melting Point | 152-153 °C | |

| Boiling Point | 314.0 ± 27.0 °C | Predicted |

| Density | 2.074 ± 0.06 g/cm³ | Predicted |

| pKa | ~2.92 - 3.27 | Predicted for 2-fluoro-3-iodobenzoic acid (2.92±0.10)[4][5]; Experimental for 2-fluorobenzoic acid (3.27)[6][7] and 3-fluorobenzoic acid (3.86)[8]. The pKa of this compound is expected to be in a similar range. |

| Appearance | White to light yellow powder |

Spectral Data

Expected ¹H NMR Spectral Data: Aromatic protons would appear as multiplets in the range of 7.0-8.0 ppm. The carboxylic acid proton would be a broad singlet at a significantly downfield shift (>10 ppm), depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data: The spectrum would show seven distinct signals corresponding to the seven carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >165 ppm). The carbon bearing the iodine would be significantly shielded compared to the others in the aromatic region, while the carbon attached to fluorine would show a characteristic large coupling constant (¹JC-F).

Expected IR Spectral Data: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-F and C-I stretching frequencies in the fingerprint region.

Expected Mass Spectrometry Data: The mass spectrum would show a molecular ion peak (M⁺) at m/z 266. Characteristic fragmentation patterns would involve the loss of the carboxyl group and halogen atoms.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a Sandmeyer-type reaction starting from 3-fluoroaniline. The following is a generalized protocol that can be adapted and optimized.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Step 1: Diazotization of 3-Fluoroaniline and Iodination

-

Dissolve 3-fluoroaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

To the diazonium salt solution, add a solution of potassium iodide (KI) in water. Nitrogen gas will evolve.

-

Allow the reaction to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

-

Extract the resulting 2-iodo-3-fluoroaniline with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Conversion of the Amine to a Carboxylic Acid

-

The 2-iodo-3-fluoroaniline can be converted to the corresponding nitrile via another Sandmeyer reaction using copper(I) cyanide.

-

The resulting 3-fluoro-2-iodobenzonitrile is then hydrolyzed to this compound by heating with a strong acid (e.g., concentrated HCl or H₂SO₄).

-

The crude product is then purified by recrystallization.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. The iodine atom serves as the reactive site for oxidative addition to the palladium catalyst.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General):

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 eq).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Role in Drug Discovery and Medicinal Chemistry

Halogenated benzoic acids are important scaffolds in medicinal chemistry. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The iodo group provides a handle for further functionalization, making this compound a versatile starting material for the synthesis of complex molecules with potential biological activity. While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are explored as inhibitors of various enzymes and receptors in therapeutic areas such as oncology and inflammation.

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing this compound.

This workflow highlights the initial diversification of the core scaffold through reactions like Suzuki coupling to generate a library of analogs. These compounds are then subjected to biological screening to identify hits. Subsequent structure-activity relationship (SAR) studies and lead optimization efforts aim to improve the potency, selectivity, and pharmacokinetic properties of the initial hits, ultimately leading to the selection of a preclinical candidate.

References

- 1. parchem.com [parchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound(387-48-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2-FLUORO-3-IODOBENZOIC ACID | 447464-03-1 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. 387-48-4|this compound|BLD Pharm [bldpharm.com]

Theoretical Insights into 3-Fluoro-2-iodobenzoic Acid: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of a proposed theoretical investigation into the structural, spectroscopic, and electronic properties of 3-Fluoro-2-iodobenzoic acid. Lacking extensive experimental data, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate the molecule's key chemical characteristics. The presented data, derived from established principles for analogous halogenated benzoic acids, serves as a predictive framework for future experimental and drug design endeavors. This guide details the proposed computational protocols, presents anticipated quantitative data in structured tables, and visualizes key workflows and conceptual relationships to aid in research and development.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Halogenated benzoic acid derivatives are recognized as important precursors for agrochemical and pharmaceutical products.[1] The presence and position of halogen atoms can significantly influence a molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.[2] Furthermore, these substituents can modulate intermolecular interactions, such as halogen bonding, which are crucial for crystal engineering and receptor binding.[3]

Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful, non-experimental route to understanding the molecular properties that govern these effects.[4] By modeling the molecule's geometry, vibrational modes, electronic structure, and reactivity descriptors, we can predict its behavior and guide its application in various scientific fields. This whitepaper outlines a comprehensive in-silico analysis of this compound.

Computational Methodology and Protocols

To ensure accuracy and comparability with existing literature on similar compounds, a multi-step computational protocol is proposed.[5][6] All calculations would be performed using a widely recognized quantum chemistry software package.

2.1. Geometry Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry of this compound.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is well-established for providing a good balance between accuracy and computational cost for organic molecules.[6]

-

Basis Set: 6-311++G(d,p). This triple-zeta basis set with diffuse and polarization functions is essential for accurately describing the electron distribution in a molecule with electronegative halogens and for modeling hydrogen bonding.[5]

-

Protocol:

-

An initial molecular structure of this compound is constructed.

-

A full geometry optimization is performed in the gas phase to locate the minimum energy conformation.

-

Frequency calculations are subsequently performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated vibrational frequencies are used to predict the Infrared (IR) and Raman spectra. A scaling factor is typically applied to correct for anharmonicity and method-inherent approximations.

-

2.2. Spectroscopic and Electronic Property Calculations

Following optimization, a series of calculations are performed to predict spectroscopic and electronic properties.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR isotropic chemical shifts.[7] Tetramethylsilane (TMS) is used as the reference standard, calculated at the same level of theory.

-

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis).[8] This involves calculating the excitation energies and oscillator strengths of the lowest electronic transitions.

-

Molecular Orbitals and Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[6]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. The MEP is a valuable tool for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.[9]

The logical flow of this computational protocol is visualized in the diagram below.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. arxiv.org [arxiv.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Fluoro-2-iodobenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-iodobenzoic acid, a halogenated aromatic carboxylic acid, serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring both fluorine and iodine atoms ortho and meta to the carboxylic acid group, provides a versatile scaffold for the construction of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the iodo group offers a reactive handle for various cross-coupling reactions. This technical guide provides a comprehensive overview of the compound's properties, a detailed experimental protocol for a common synthetic route, and a discussion of its applications in drug discovery.

Introduction and Historical Context

While the precise first synthesis of this compound is not readily documented in readily accessible historical literature, its preparation relies on well-established and fundamental reactions in organic chemistry. The historical context of this compound is therefore intrinsically linked to the development of diazotization and Sandmeyer-type reactions in the 19th and early 20th centuries. These powerful transformations enabled the selective introduction of a wide range of functional groups onto aromatic rings, paving the way for the synthesis of complex substituted benzene derivatives like this compound. Today, it is recognized as a valuable reagent and intermediate in medicinal chemistry.[1][2]

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 387-48-4 | [1][3][4] |

| Molecular Formula | C₇H₄FIO₂ | [1] |

| Molecular Weight | 266.01 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Table 2: Representative NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ~7.95 | t | ~8.0 | H-5 |

| ~7.50 | ddd | ~8.0, 5.0, 1.5 | H-4 | |

| ~7.20 | ddd | ~8.0, 8.0, 1.0 | H-6 | |

| ¹³C NMR | ~165.0 | s | - | C=O |

| ~162.5 | d | ~250 (¹JCF) | C-3 | |

| ~135.0 | d | ~5 (³JCF) | C-5 | |

| ~130.0 | s | - | C-1 | |

| ~125.0 | d | ~20 (²JCF) | C-4 | |

| ~118.0 | d | ~20 (²JCF) | C-6 | |

| ~95.0 | d | ~5 (³JCF) | C-2 |

Note: NMR data is representative and can vary slightly based on solvent and experimental conditions.

Synthesis of this compound

A common and reliable method for the preparation of this compound is through the diazotization of 2-amino-3-fluorobenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide. This multi-step process is outlined below.

Diagram 1: Synthetic Workflow

Caption: Synthetic pathway for this compound via diazotization and iodination.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Amino-3-fluorobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Amine Salt Solution:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add a specific molar equivalent of 2-amino-3-fluorobenzoic acid to a solution of concentrated sulfuric acid in water. Stir the mixture until a fine suspension of the amine salt is formed, maintaining the temperature between 0 and 5 °C.

-

-

Diazotization:

-

Dissolve a slight molar excess of sodium nitrite in cold deionized water.

-

Add this sodium nitrite solution dropwise to the stirred amine salt suspension from the previous step. The rate of addition should be controlled to keep the internal temperature of the reaction mixture below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

-

-

Iodination (Sandmeyer-type Reaction):

-

In a separate beaker, dissolve a molar excess of potassium iodide in a minimal amount of deionized water.

-

Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

To quench any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate until the dark color of the solution disappears.

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent such as diethyl ether (3 x volume of aqueous phase).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

-

Expected Yield: Yields for this type of reaction can typically range from 60% to 80%, depending on the precise reaction conditions and purity of the starting materials.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of pharmaceutical compounds. The fluorine substituent can enhance the metabolic stability and binding affinity of a drug molecule, while the iodine atom provides a site for further chemical modification, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[5][6] These reactions allow for the introduction of various aryl, alkyl, and amino groups, enabling the rapid generation of diverse chemical libraries for drug screening.

Diagram 2: Role in Medicinal Chemistry

Caption: Utility of this compound in synthesizing diverse pharmaceutical compounds.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from the unique and complementary properties of its fluoro and iodo substituents. While its specific historical discovery is not prominently documented, its synthesis is a testament to the enduring power of classical organic reactions. The reliable synthetic protocols for its preparation, combined with its utility in modern cross-coupling chemistry, ensure its continued relevance in the fields of medicinal chemistry and drug development for the foreseeable future.

References

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 387-48-4 [chemicalbook.com]

- 4. 387-48-4 this compound 3-氟-2-碘苯甲酸 -Win-Win Chemical [win-winchemical.com]

- 5. ossila.com [ossila.com]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Acidity and pKa of 3-Fluoro-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa value of 3-Fluoro-2-iodobenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages a combination of predicted values, experimental data from structurally related analogs, and detailed experimental protocols to offer a thorough understanding of its chemical properties.

Understanding Acidity and pKa

The acidity of a compound, quantified by its pKa value, is a critical parameter in drug discovery and development. It influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid, signifying a greater propensity to donate a proton in an aqueous solution.

For benzoic acid derivatives, the acidity is significantly influenced by the electronic effects of substituents on the benzene ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting carboxylate anion through inductive and/or resonance effects. Conversely, electron-donating groups decrease acidity (higher pKa).

Predicted pKa Value of this compound

Based on these computational methods, the predicted pKa value for This compound is approximately 2.75 ± 0.20 . This value suggests that it is a moderately strong organic acid.

For comparison, a predicted pKa value for the isomeric 2-Fluoro-3-iodobenzoic acid is 2.92 ± 0.10 .

Comparative Acidity: Analysis of Substituent Effects

To contextualize the predicted pKa of this compound, it is instructive to compare it with the experimental pKa values of related benzoic acid derivatives.

| Compound | pKa Value |

| Benzoic Acid | 4.20[1] |

| 3-Fluorobenzoic Acid | 3.86[2] |

| 2-Iodobenzoic Acid | 2.85 |

| This compound | ~2.75 (Predicted) |

Analysis of Electronic Effects:

The acidity of this compound is influenced by the combined electronic effects of the fluorine and iodine substituents.

-

Fluorine (at position 3): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring and the carboxylic acid group, stabilizing the carboxylate anion and thereby increasing the acidity compared to benzoic acid.

-

Iodine (at position 2): Iodine is also an electron-withdrawing group due to its electronegativity, though less so than fluorine. Its primary influence is also through the inductive effect (-I). The ortho position of the iodine atom places it in close proximity to the carboxylic acid group, leading to a significant stabilization of the conjugate base through both the inductive effect and potential steric interactions that can influence the orientation of the carboxyl group. This is evident in the significantly lower pKa of 2-iodobenzoic acid compared to benzoic acid.

The synergistic electron-withdrawing effects of both the 3-fluoro and 2-iodo substituents result in a substantial increase in the acidity of this compound, as reflected in its low predicted pKa value.

Experimental Protocols for pKa Determination

For the experimental determination of the pKa of this compound or similar sparingly soluble compounds, potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acidic compound and monitoring the resulting pH change.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the sample (e.g., 1 mM of this compound) in a suitable solvent. Due to its likely low water solubility, a co-solvent system (e.g., water-acetonitrile or water-methanol mixture) may be necessary.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.

-

-

Calibration:

-

Calibrate the pH meter and electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled titration vessel.

-

If necessary, acidify the solution to a low pH (e.g., pH 1.8-2.0) with the standardized HCl to ensure the compound is fully protonated.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.

-

Continue the titration until the pH reaches a high value (e.g., pH 12.0-12.5).

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at various points along the buffer region of the titration curve.

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Detailed Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa of the compound.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of sample solutions by adding a small, constant volume of the stock solution to each of the buffer solutions. The final concentration of the organic solvent should be kept low and constant across all samples.

-

-

Spectrophotometric Measurement:

-

Measure the UV-Vis absorbance spectrum of each sample solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths at which the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

The pKa can be calculated more accurately by fitting the data to the following equation:

where A is the observed absorbance at a given pH, A_acid is the absorbance of the fully protonated species, and A_base is the absorbance of the fully deprotonated species.

-

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Influence of substituents on the acidity of benzoic acid.

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

Methodological & Application

synthesis of 3-Fluoro-2-iodobenzoic acid from anthranilic acid

Application Note: Synthesis of 3-Fluoro-2-iodobenzoic Acid

Introduction

This compound is a valuable halogenated aromatic compound widely utilized as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a fluorine atom, and an iodine atom, allows for diverse chemical transformations. The iodine atom can readily participate in cross-coupling reactions (e.g., Suzuki, Sonogashira), while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules. Consequently, this compound is a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]

This document outlines a reliable two-part synthetic protocol for the preparation of this compound. The strategy involves the initial synthesis of the key intermediate, 2-amino-3-fluorobenzoic acid (also known as 3-fluoroanthranilic acid), followed by a Sandmeyer-type reaction to introduce the iodine atom. While the request specified starting from anthranilic acid, a direct and efficient fluorination at the 3-position is synthetically challenging. Therefore, this protocol begins with the more feasible and well-documented synthesis of 2-amino-3-fluorobenzoic acid from 2-fluoroaniline.[2]

Experimental Protocols

This synthesis is performed in two major parts: Part A: Synthesis of 2-Amino-3-fluorobenzoic Acid from 2-Fluoroaniline. Part B: Synthesis of this compound via Diazotization-Iodination.

Part A: Synthesis of 2-Amino-3-fluorobenzoic Acid (3-Fluoroanthranilic Acid)

This procedure is adapted from a well-established multi-step method involving the formation and subsequent oxidative cleavage of a fluorinated isatin intermediate.[2][3]

Step A1: Synthesis of 7-Fluoroisatin

-

Preparation of Reagents:

-

Prepare Solution A: In a 2-L three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, combine hydroxylamine hydrochloride (62.0 g, 0.89 mol), anhydrous sodium sulfate (256.7 g, 1.80 mol), 2,2,2-trichloro-1-ethoxyethanol (79.5 g, 0.41 mol), and 1125 mL of water. Stir and heat to approximately 40°C to aid dissolution.[2]

-

Prepare Solution B: In a separate 500-mL flask, slowly add 2-fluoroaniline (30 g, 0.27 mol) to a vigorously stirred mixture of water (150 mL) and concentrated hydrochloric acid (75 mL).[2]

-

-

Reaction:

-

Add Solution B to Solution A in one portion. Heat the combined mixture to reflux with vigorous stirring. A white precipitate will form within 1-2 minutes.[2]

-

Remove the heat source and cool the flask in an ice bath to room temperature.

-

After cooling, add concentrated sulfuric acid (100 mL) to a 250-mL three-necked flask and heat to 70°C.

-

Add the crude, dried precipitate from the previous step (N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide) in portions over 1 hour.

-

Heat the resulting deep red solution to 90°C for 60 minutes.[2]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature in an ice bath.

-

Pour the cooled solution rapidly into a vigorously stirred mixture of 1.0 L of ice water and 200 mL of ethyl acetate.

-

Separate the organic phase. Extract the aqueous phase twice more with 200 mL portions of ethyl acetate.

-

Combine the organic phases, dry with anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 7-fluoroisatin as an orange powder. This product is typically of sufficient purity for the next step.[2]

-

Step A2: Synthesis of 2-Amino-3-fluorobenzoic Acid

-

Reaction:

-

In a 500-mL three-necked flask, charge the crude 7-fluoroisatin (15.0 g, 0.09 mol) and 200 mL of 1 M aqueous sodium hydroxide solution.[2]

-

Add 30% hydrogen peroxide solution (22 mL, 0.20 mol) dropwise over 45 minutes, maintaining the temperature between 30-40°C.

-

Stir for 1.5 hours until the reaction is complete.[3]

-

-

Work-up and Isolation:

-

To the resulting clear, pale orange solution, add 3 M hydrochloric acid until the pH is approximately 1, causing the product to precipitate.[3]

-

Stir the mixture for one hour to ensure complete precipitation.

-

Collect the beige precipitate by filtration, wash with cold water, and dry under vacuum over phosphorus pentoxide.[2]

-

Part B: Synthesis of this compound

This procedure employs a Sandmeyer-type reaction for the conversion of the amino group of 3-fluoroanthranilic acid to an iodo group.[4]

-

Diazotization:

-